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Compound of Interest

Compound Name: Pretomanid-D5

Cat. No.: B15136256

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pretomanid-D5, a
deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its
chemical properties, its application as an internal standard in analytical methods, and the
broader context of Pretomanid's mechanism of action and pharmacokinetics.

Core Compound Data: Pretomanid-D5

Pretomanid-D5 serves as a crucial internal standard for the accurate quantification of
Pretomanid in biological matrices during pharmacokinetic and other analytical studies.

Parameter Value Source
Molecular Formula C14H7DsF3N30s [1]
Molecular Weight 364.29 g/mol [1]

CAS Number Not Available [1]
Parent Compound Pretomanid [1]
Synonyms PA-824-D5, (S)-PA 824-D5

Pretomanid: Mechanism of Action
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Pretomanid is a prodrug from the nitroimidazooxazine class that requires intracellular activation
to exert its antimycobacterial effects.[2][3] Its mechanism is twofold, targeting both replicating
and non-replicating Mycobacterium tuberculosis.

» Aerobic Conditions (Replicating Bacteria): Under aerobic conditions, activated Pretomanid
inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial
cell wall. This disruption of the cell wall leads to bacterial cell death.

e Anaerobic Conditions (Non-replicating Bacteria): In anaerobic environments, the activation of
Pretomanid leads to the release of nitric oxide.[2][3] This acts as a respiratory poison, killing
the dormant, non-replicating bacteria.

The activation of Pretomanid is a critical step and is dependent on a specific mycobacterial
enzymatic pathway.

Metabolic Activation Pathway

The activation of Pretomanid is initiated by the deazaflavin-dependent nitroreductase (Ddn)
enzyme within Mycobacterium tuberculosis. This process is contingent on the reduced form of
the cofactor F420 (F420H2). The regeneration of F420H2 is catalyzed by the F420-dependent
glucose-6-phosphate dehydrogenase (Fgdl).
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Metabolic activation pathway of Pretomanid in Mycobacterium tuberculosis.

Experimental Protocol: Quantification of Pretomanid
in Human Plasma using LC-MS/MS

This section details a validated method for the quantification of Pretomanid in human plasma,
utilizing Pretomanid-D5 as an internal standard.

1. Sample Preparation
e Thaw plasma samples, standards, and quality controls (QCs) at room temperature.

e Sonicate the thawed samples for approximately 5 minutes.
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In a 1.5 ml microcentrifuge tube, add 40 pl of water followed by 40 ul of the plasma sample,
standard, or QC.

Add 300 pl of the internal standard extraction solution (ethyl acetate containing 500 ng/ml of
Pretomanid-D5). For the double blank, use 300 ul of ethyl acetate without the internal
standard.

Vortex the mixture for approximately 1 minute.

Centrifuge at approximately 16,000 g for 5 minutes.

Freeze the aqueous layer on a cold plate at approximately -30°C for about 5 minutes.
Decant the supernatant (organic layer) into a glass tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately
40°C for about 30 minutes.

Reconstitute the dried residue with 200 pl of the reconstitution solution
(acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

Vortex for approximately 30 seconds.
Transfer the reconstituted sample to a 96-well plate for analysis.
. LC-MS/MS Instrumentation and Conditions
HPLC System: Shimadzu HS602 High-Performance Liquid Chromatography system.
Mass Spectrometer: AB Sciex API 3200 Q trap Mass Spectrometer.
Column: Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 um, maintained at ~30°C.
Mobile Phase A: 0.1% formic acid in LC/MS grade water.
Mobile Phase B: 0.1% formic acid in acetonitrile.

Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B.
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e Flow Rate: 400 pl/min.

e Injection Volume: 10 pl.

¢ Run Time: 4 minutes.

« lonization Mode: Positive Electrospray lonization (ESI).

¢ MRM Transitions:

o Pretomanid: m/z 360.2 - 175.0

o Pretomanid-D5: m/z 365.2 - 175.0

3. Method Validation Parameters

Parameter Result
Calibration Curve Range 10 - 10,000 ng/ml
Inter-day Precision (%CV) <9%

Intra-day Precision (%CV) < 9%

Accuracy 95.2% - 110%
Overall Recovery 72.4%

Pharmacokinetic Properties of Pretomanid

The following table summarizes key pharmacokinetic parameters of Pretomanid in humans.
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Parameter Value Notes
Time to Peak Plasma
, 4 - 5 hours In fed or unfed state.
Concentration (Tmax)
Plasma Protein Binding ~86.4%

Volume of Distribution (Vd)

97.0+17.2 L (fed) 180 +51.3
L (fasted)

Elimination Half-life

16 - 20 hours

Multiple reductive and
oxidative pathways. CYP3A4

Metabolism )
contributes to ~20% of
metabolism.

Steady State Achieved ~4 - 6 days

Clinical Efficacy Data

Pretomanid is used in combination with other drugs for the treatment of multidrug-resistant

(MDR) and extensively drug-resistant (XDR) tuberculosis.

Study/Regimen

Outcome

90% cure rate after 6 months in patients with

BPaL (Bedaquiline, Pretomanid, Linezolid)

XDR and MDR-TB.

Eradication of 99% of M. tuberculosis after 2

NCO002 Trial (with Moxifloxacin and

Pyrazinamide)

and 8 weeks of treatment in both drug-

susceptible and MDR-TB cases.

This technical guide provides a foundational understanding of Pretomanid-D5 and its role in

the analysis of Pretomanid. The detailed mechanism of action, experimental protocols, and

pharmacokinetic data serve as a valuable resource for researchers and professionals in the

field of drug development and tuberculosis research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15136256?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB05154
https://en.wikipedia.org/wiki/Pretomanid
https://www.droracle.ai/articles/325659/pretomanid-mechanism-of-action
https://www.benchchem.com/product/b15136256#pretomanid-d5-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15136256#pretomanid-d5-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15136256#pretomanid-d5-cas-number-and-molecular-formula
https://www.benchchem.com/product/b15136256#pretomanid-d5-cas-number-and-molecular-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15136256?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

